molecular formula C9H9FO4S B8057010 Methyl 4-(fluorosulfonyl)-3-methylbenzoate

Methyl 4-(fluorosulfonyl)-3-methylbenzoate

Cat. No.: B8057010
M. Wt: 232.23 g/mol
InChI Key: IFOZDQNBELCNCD-UHFFFAOYSA-N
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Description

Methyl 4-(fluorosulfonyl)-3-methylbenzoate is an organic compound that belongs to the class of sulfonyl fluorides These compounds are known for their stability and reactivity, making them valuable in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(fluorosulfonyl)-3-methylbenzoate typically involves the introduction of the fluorosulfonyl group onto a benzoate derivative. One common method is the direct fluorosulfonylation of methyl 3-methylbenzoate using fluorosulfonyl radicals. This process can be carried out under mild conditions, often using a radical initiator to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorosulfonylation processes. These methods are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(fluorosulfonyl)-3-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines or alcohols, often in the presence of a base such as triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

    Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.

    Sulfonate Esters: Resulting from reactions with alcohols.

    Sulfone Derivatives: Produced through oxidative processes.

Mechanism of Action

The mechanism of action of methyl 4-(fluorosulfonyl)-3-methylbenzoate primarily involves its reactivity with nucleophilic residues in proteins and enzymes. The fluorosulfonyl group acts as an electrophilic warhead, covalently modifying nucleophilic amino acid residues such as serine, threonine, and cysteine. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .

Comparison with Similar Compounds

    Methyl 4-(chlorosulfonyl)-3-methylbenzoate: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group.

    Methyl 4-(methylsulfonyl)-3-methylbenzoate: Contains a methylsulfonyl group, offering different reactivity and stability profiles.

    Methyl 4-(trifluoromethylsulfonyl)-3-methylbenzoate: Features a trifluoromethylsulfonyl group, providing enhanced stability and unique reactivity.

Uniqueness: Methyl 4-(fluorosulfonyl)-3-methylbenzoate stands out due to the presence of the fluorosulfonyl group, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring selective covalent modification of biomolecules and the development of advanced materials .

Properties

IUPAC Name

methyl 4-fluorosulfonyl-3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4S/c1-6-5-7(9(11)14-2)3-4-8(6)15(10,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOZDQNBELCNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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